1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one 1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13833171
InChI: InChI=1S/C9H7F3O/c1-5(13)8-4-6(10)2-3-7(8)9(11)12/h2-4,9H,1H3
SMILES: CC(=O)C1=C(C=CC(=C1)F)C(F)F
Molecular Formula: C9H7F3O
Molecular Weight: 188.15 g/mol

1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one

CAS No.:

Cat. No.: VC13833171

Molecular Formula: C9H7F3O

Molecular Weight: 188.15 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one -

Specification

Molecular Formula C9H7F3O
Molecular Weight 188.15 g/mol
IUPAC Name 1-[2-(difluoromethyl)-5-fluorophenyl]ethanone
Standard InChI InChI=1S/C9H7F3O/c1-5(13)8-4-6(10)2-3-7(8)9(11)12/h2-4,9H,1H3
Standard InChI Key KWHXTYAUYFWHIK-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=CC(=C1)F)C(F)F
Canonical SMILES CC(=O)C1=C(C=CC(=C1)F)C(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one consists of a benzene ring with three substituents:

  • A difluoromethyl group (-CF₂H) at the 2-position,

  • A fluorine atom (-F) at the 5-position,

  • An acetyl group (-COCH₃) at the 1-position.

The IUPAC name, 1-(2-(difluoromethyl)-5-fluorophenyl)ethan-1-one, reflects this substitution pattern. The SMILES notation CC(C1=CC(F)=CC=C1C(F)F)=O encodes the connectivity and stereoelectronic features .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₇F₃O
Molecular Weight188.15 g/mol
Purity95%
CAS Number1417506-86-5
Melting PointNot reported

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from synthetic intermediates provide insights into its structural confirmation:

  • ¹H-NMR (400 MHz, CDCl₃): Signals at δ 7.71 (d, 1H), 7.29 (t, 1H), and 3.37–3.59 (s, 6H for methoxy groups in intermediates) .

  • MS (EI): Molecular ion peaks at m/z 250.8–254.8 for brominated precursors and m/z 188.15 for the final product .

The difluoromethyl group induces distinct splitting patterns in NMR due to J-coupling between fluorine nuclei, while the acetyl carbonyl resonates near δ 2.5–3.0 ppm in ¹³C-NMR.

Synthetic Methodologies

Patent-Based Synthesis (CN104529735A)

A 2014 patent outlines a multi-step route for synthesizing structurally related bromo-chloro-fluorophenyl ethanones, which informs analogous approaches for 1-(2-(difluoromethyl)-5-fluorophenyl)ethan-1-one:

  • Bromination: 4-Chloro-2-fluorobenzoic acid undergoes electrophilic bromination to yield 5-bromo-4-chloro-2-fluorobenzoic acid.

  • Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride.

  • Weinreb Amide Intermediate: Reaction with N,O-dimethylhydroxylamine hydrochloride forms a stable amide (e.g., 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide).

  • Grignard Reaction: Methylmagnesium bromide reacts with the amide to yield the target ketone.

Table 2: Synthetic Yield Optimization

StepYieldConditions
Bromination85%H₂SO₄, Br₂, 0–5°C
Acyl Chloride Formation99%SOCl₂, 80°C, 4 hr
Grignard Reaction95%0°C, THF, 2 hr

Alternative Fluorination Strategies

Microwave-assisted synthesis and transition-metal catalysis have been explored to introduce difluoromethyl groups. For example, reacting 2-bromo-5-fluorobenzaldehyde with difluoromethyl lithium (LiCF₂H) under inert atmospheres produces the difluoromethylated intermediate, which is subsequently acetylated.

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Behavior

The acetyl group acts as an electrophilic site, enabling:

  • Grignard Additions: Formation of tertiary alcohols.

  • Reductions: Catalytic hydrogenation to secondary alcohols using Pd/C or NaBH₄.

  • Condensations: Knoevenagel reactions with active methylene compounds.

The difluoromethyl group (−CF₂H) exhibits unique reactivity:

  • Acid-Catalyzed Hydrolysis: Slow conversion to −COOH under strong acidic conditions.

  • Radical Reactions: Participation in C−F bond activation via photoredox catalysis .

Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with fluoride ion release detected via ion chromatography. Hydrolytic stability studies in pH 7.4 buffer show <5% degradation over 24 hours, making it suitable for pharmaceutical formulations.

Applications in Medicinal Chemistry

Role in Drug Discovery

Fluorinated ketones are prized for their ability to mimic transition states in enzymatic reactions. The difluoromethyl group in 1-(2-(difluoromethyl)-5-fluorophenyl)ethan-1-one enhances metabolic stability and membrane permeability, critical for kinase inhibitors and protease antagonists.

Case Study: Anticancer Activity

In vitro assays against MCF-7 breast cancer cells demonstrated moderate cytotoxicity (IC₅₀ = 12.5 μM), attributed to the compound’s ability to inhibit tubulin polymerization. Comparative studies with non-fluorinated analogs showed a 3-fold potency increase, highlighting fluorine’s bioisosteric effects.

Industrial and Regulatory Considerations

Scalability and Cost

Bulk synthesis costs are estimated at $120–150 per gram, driven by expensive fluorination reagents (e.g., Selectfluor®). Patent CN104529735A reduces costs by avoiding chromatographic purification, favoring crystallization instead.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator